molecular formula C7H12 B089641 2,4-Dimethyl-1,3-pentadiene CAS No. 1000-86-8

2,4-Dimethyl-1,3-pentadiene

Cat. No. B089641
CAS RN: 1000-86-8
M. Wt: 96.17 g/mol
InChI Key: CMSUNVGIWAFNBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-1,3-pentadiene is a hydrocarbon chain that has two double bonds . It is also known by other names such as 1,1,3-Trimethylbutadiene and 2,4-dimethylpenta-1,3-diene .


Molecular Structure Analysis

The molecular formula of 2,4-Dimethyl-1,3-pentadiene is C7H12 . The structure can be represented as (CH3)2C=CHC(CH3)=CH2 .


Physical And Chemical Properties Analysis

2,4-Dimethyl-1,3-pentadiene is a liquid at room temperature . It has a boiling point of 94 °C and a density of 0.744 g/mL at 25 °C . The refractive index n20/D is 1.441 .

Scientific Research Applications

Chemical Research

“2,4-Dimethyl-1,3-pentadiene” is a chemical compound with the formula C7H12 . It is often used in chemical research due to its unique structure and properties . The compound has a molecular weight of 96.17 and is known by other names such as “1,1,3-Trimethylbutadiene” and "2,4-dimethylpenta-1,3-diene" .

Thermodynamics Research

The compound is also used in thermodynamics research . The Thermodynamics Research Center (TRC) provides data on the physical and chemical properties of “2,4-Dimethyl-1,3-pentadiene”, which is useful for various research applications .

Conformational Isomer Study

“2,4-Dimethyl-1,3-pentadiene” has been used to study the structure of its various conformational isomers . This research can help scientists understand the behavior of similar compounds and develop new materials with desired properties .

Vibrational Spectra Analysis

The compound is used in the analysis of vibrational spectra . By studying the vibrational spectra of “2,4-Dimethyl-1,3-pentadiene”, researchers can gain insights into the compound’s molecular structure and dynamics .

Industrial Applications

“2,4-Dimethyl-1,3-pentadiene” is used in various industrial applications due to its chemical properties . It is often used in the production of other chemicals .

Safety and Handling Research

Research into the safety and handling of “2,4-Dimethyl-1,3-pentadiene” is also important . This compound is highly flammable and can cause skin and eye irritation . Therefore, understanding how to handle it safely is crucial for its use in various applications .

Safety and Hazards

2,4-Dimethyl-1,3-pentadiene is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4-dimethylpenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-6(2)5-7(3)4/h5H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSUNVGIWAFNBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60142854
Record name 2,4-Dimethylpenta-1,3-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60142854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-1,3-pentadiene

CAS RN

1000-86-8
Record name 2,4-Dimethyl-1,3-pentadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethylpenta-1,3-diene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Pentadiene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123451
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dimethylpenta-1,3-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60142854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethylpenta-1,3-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.434
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DIMETHYLPENTA-1,3-DIENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CJ16Y4NXU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dimethyl-1,3-pentadiene
Reactant of Route 2
2,4-Dimethyl-1,3-pentadiene
Reactant of Route 3
2,4-Dimethyl-1,3-pentadiene
Reactant of Route 4
2,4-Dimethyl-1,3-pentadiene
Reactant of Route 5
2,4-Dimethyl-1,3-pentadiene
Reactant of Route 6
2,4-Dimethyl-1,3-pentadiene

Q & A

Q1: What is the molecular formula and weight of 2,4-dimethyl-1,3-pentadiene?

A1: 2,4-Dimethyl-1,3-pentadiene has the molecular formula C₇H₁₂ and a molecular weight of 96.17 g/mol.

Q2: What spectroscopic data is available to characterize 2,4-dimethyl-1,3-pentadiene?

A2: Several spectroscopic techniques have been employed to characterize DMPD, including:

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: [, , ] Provides information about the structure and conformation of DMPD, including the presence of double bonds and methyl groups.
  • FTIR (Fourier Transform Infrared) Spectroscopy: [, , , ] Useful for identifying functional groups and studying conformational equilibria in DMPD.
  • UV-Vis (Ultraviolet-Visible) Spectroscopy: [] Can be used to study charge-transfer complexes formed between DMPD and other molecules, like C₇₀ fullerene. []

Q3: How does 2,4-dimethyl-1,3-pentadiene behave under various conditions?

A3: DMPD is a reactive diene susceptible to various reactions:

  • Diels-Alder Reactions: Reacts with dienophiles like tetracyanoethylene and maleic anhydride. [, , , , ]
  • Photooxygenation: Reacts with singlet oxygen in a solvent-dependent manner, leading to endoperoxide and allylic hydroperoxide products. []
  • Polymerization: Can undergo carbocationic polymerization and copolymerization with monomers like isobutylene. [, ]

Q4: What are the catalytic applications of 2,4-dimethyl-1,3-pentadiene?

A4: DMPD is not typically used as a catalyst itself but is employed as a building block in the synthesis of catalysts:

  • Ligand in Metal Complexes: Can act as a ligand in transition metal complexes, influencing the reactivity of the metal center. [, , , ]
  • Cross-linked Polymer Coatings: Used in the preparation of cross-linked polymer-coated palladium nanocatalysts for hydrogenation reactions. []

Q5: How has computational chemistry been used to study 2,4-dimethyl-1,3-pentadiene?

A5: Computational methods provide insights into DMPD's properties:

  • DFT (Density Functional Theory) Calculations: Used to study DMPD's conformational preferences, revealing a preference for twisted diene structures. [, ] These calculations also help predict copolymerization reactivity and analyze the stability of intermediates in photo-NOCAS reactions. [, ]
  • Ab initio Calculations: Employed to investigate vibrational spectra, conformational isomerism, and thermodynamic properties of DMPD. [, , ]

Q6: How do structural modifications of 2,4-dimethyl-1,3-pentadiene influence its reactivity?

A6: Structural changes in DMPD affect its reactions:

  • Methyl Substitution Pattern: Influences the preferred conformation of the diene, impacting its reactivity in Diels-Alder and polymerization reactions. [, , , ]
  • Presence of Electron-Donating/Withdrawing Groups: Can alter the electron density within the diene system, affecting its reactivity with electrophiles or in radical reactions. []

Q7: What are the applications of 2,4-dimethyl-1,3-pentadiene in polymer synthesis?

A7: DMPD plays a crucial role in synthesizing degradable and functional polymers:

  • Alternating Copolymers: Used to synthesize alternating copolymers with maleic anhydride, yielding materials suitable for thermosetting resins and subsequent degradation via ozonolysis. [, , , ] These copolymers find applications in coatings and as crosslinkers for other polymers like PVA and PVAc. [, ]
  • Crosslinking Agent: Employed as a crosslinking agent for poly(vinyl alcohol) (PVA) and poly(vinyl acetate) (PVAc). []

Q8: What is the environmental fate of 2,4-dimethyl-1,3-pentadiene?

A8: While specific information about the environmental degradation of DMPD is limited in the provided research, we can infer potential pathways:

  • Ozone Degradation: The presence of carbon-to-carbon double bonds in DMPD and its copolymers suggests susceptibility to ozone degradation, potentially leading to the formation of smaller, oxygenated molecules. [, , ] This property is valuable for controlled degradation and surface modification of polymer materials. [, , ]

Q9: What analytical methods are used to characterize and quantify 2,4-dimethyl-1,3-pentadiene?

A9: Various analytical techniques are employed:

  • HPLC (High-Performance Liquid Chromatography): Can be used to quantify DMPD, especially in complex mixtures like gasoline, allowing the monitoring of its reduction during selective hydrogenation processes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.